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Compound of Interest

Compound Name: 2-Ethyl-2-butenoic acid

Cat. No.: B075542

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-2-butenoic acid, a substituted short-chain unsaturated carboxylic acid, represents a
molecule of interest in various chemical and pharmaceutical research areas. Its structure,
featuring both a carboxylic acid moiety and a carbon-carbon double bond, provides multiple
sites for chemical modification, making it a potential building block for the synthesis of more
complex molecules and pharmacologically active agents. This technical guide provides a
comprehensive overview of the known properties, synthesis strategies, and potential
applications of 2-Ethyl-2-butenoic acid, with a focus on information relevant to research and
development.

Chemical Identity and Structure
The primary isomer of interest is (E)-2-Ethyl-2-butenoic acid.

e CAS Number: 1187-13-9 for the (E)-isomer. Another CAS number, 4411-99-8, is also
associated with 2-ethyl-2-butenoic acid.

e Molecular Formula: CeH1002[1]
» Molecular Weight: 114.14 g/mol [1]

o I[UPAC Name: (2E)-2-ethylbut-2-enoic acid
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e Structure:

Physicochemical Properties

A summary of the available physicochemical data for (E)-2-Ethyl-2-butenoic acid is presented

in the table below. Data for this specific molecule is limited, and further experimental

characterization is warranted.

Property Value Reference

CAS Number 1187-13-9 [2]

Molecular Formula CeH1002 [1]

Molecular Weight 114.14 g/mol [1]

Melting Point -35°C [3]

Boiling Point 200 °C [3]

Density 0.948 g/mL [3]

Refractive Index 1.443 [3]
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Synthesis of 2-Ethyl-2-butenoic Acid: Experimental
Protocols

Detailed, peer-reviewed synthesis protocols specifically for 2-Ethyl-2-butenoic acid are not
readily available in the scientific literature. However, its structure as an a,3-unsaturated
carboxylic acid suggests that it can be synthesized through established organic chemistry
reactions. Below are two representative, generalized protocols based on the Wittig and
Reformatsky reactions, which are commonly used for the synthesis of similar compounds.

Representative Protocol 1: Synthesis via Wittig Reaction

The Wittig reaction is a widely used method for the formation of alkenes from carbonyl
compounds and phosphonium ylides. To synthesize an a,3-unsaturated acid, a stabilized ylide
derived from an a-haloacetate is typically reacted with a ketone, followed by hydrolysis of the
resulting ester.

Materials:

e 2-Butanone

o Ethyl bromoacetate

 Triphenylphosphine

e Strong base (e.g., Sodium hydride or n-butyllithium)
¢ Anhydrous solvent (e.g., Tetrahydrofuran)

e Hydrochloric acid

e Sodium hydroxide

» Organic solvent for extraction (e.g., Diethyl ether)

¢ Anhydrous magnesium sulfate

Procedure:

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b075542?utm_src=pdf-body
https://www.benchchem.com/product/b075542?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b075542?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

 Ylide Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g.,
nitrogen or argon), dissolve triphenylphosphine in anhydrous THF. Add ethyl bromoacetate
and stir the mixture to form the phosphonium salt. Cool the suspension in an ice bath and
slowly add a strong base to generate the ylide.

o Wittig Reaction: To the ylide solution, add 2-butanone dropwise at 0°C. Allow the reaction to
warm to room temperature and stir for several hours or until TLC analysis indicates the
consumption of the starting materials.

o Work-up and Ester Isolation: Quench the reaction with a saturated aqueous solution of
ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic
layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under
reduced pressure to obtain the crude ethyl 2-ethyl-2-butenoate.

o Hydrolysis to the Carboxylic Acid: Dissolve the crude ester in a mixture of ethanol and
agueous sodium hydroxide solution. Heat the mixture to reflux and monitor the reaction by
TLC. Upon completion, cool the reaction mixture and remove the ethanol under reduced
pressure. Acidify the aqueous residue with hydrochloric acid to precipitate the carboxylic
acid.

« Purification: Collect the precipitate by filtration and wash with cold water. The crude 2-Ethyl-
2-butenoic acid can be further purified by recrystallization or column chromatography.

Logical Flow of the Wittig-based Synthesis

Phosphonium Ylide

Formation eq 2-Ethyl-2-butenoic acid

e Purification Pure 2-Ethyl-2-butenoic acid

Click to download full resolution via product page

Caption: A generalized workflow for the synthesis of 2-Ethyl-2-butenoic acid via the Wittig
reaction.

Representative Protocol 2: Synthesis via Reformatsky
Reaction and Dehydration
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The Reformatsky reaction involves the reaction of an a-halo ester with a carbonyl compound in
the presence of zinc to form a 3-hydroxy ester. Subsequent dehydration yields the a,[3-
unsaturated ester, which can then be hydrolyzed.

Materials:

e 2-Butanone

o Ethyl bromoacetate

e Zinc dust (activated)

e Anhydrous solvent (e.g., Benzene or Toluene)
 lodine (catalytic amount)

o Sulfuric acid (for dehydration and work-up)

e Sodium hydroxide

» Organic solvent for extraction (e.g., Diethyl ether)
e Anhydrous sodium sulfate

Procedure:

o Reformatsky Reaction: In a flame-dried flask, place activated zinc dust and a crystal of
iodine. Add a solution of 2-butanone and ethyl bromoacetate in anhydrous benzene. Gently
heat the mixture to initiate the reaction. Once initiated, maintain a gentle reflux until the zinc
is consumed.

o Work-up and B-Hydroxy Ester Isolation: Cool the reaction mixture and add dilute sulfuric
acid. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine
the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over
anhydrous sodium sulfate, and concentrate to obtain the crude ethyl 3-hydroxy-2-ethyl-2-
methylbutanoate.
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o Dehydration: Dehydrate the -hydroxy ester by heating with a catalytic amount of a strong
acid (e.g., sulfuric acid or p-toluenesulfonic acid) or by distillation.

o Hydrolysis: Hydrolyze the resulting ethyl 2-ethyl-2-butenoate using the procedure described
in the Wittig protocol (Step 4).

« Purification: Purify the final product as described in the Wittig protocol (Step 5).

Potential Applications in Research and Drug
Development

While specific biological activities of 2-Ethyl-2-butenoic acid are not extensively documented,
its structural motifs suggest several areas of potential interest for researchers.

 Intermediate in Organic Synthesis: It can serve as a versatile starting material for the
synthesis of more complex molecules due to the reactivity of its carboxylic acid group and
the double bond.[4]

e Flavor and Fragrance Industry: Short-chain carboxylic acids and their esters are often used
in the flavor and fragrance industry.[4]

o Precursor for Bioactive Compounds: Its derivatives could be synthesized and screened for
various biological activities. The a,3-unsaturated carbonyl moiety is a feature in some
pharmacologically active compounds.[4]

Generalized Workflow for Screening Novel
Carboxylic Acid Derivatives

Given the limited specific biological data for 2-Ethyl-2-butenoic acid, the following diagram
illustrates a general workflow for the synthesis and subsequent biological screening of novel
carboxylic acid derivatives, which could be applied to this compound and its analogs.
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Caption: A general workflow for the synthesis and biological screening of novel carboxylic acid
derivatives.
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Conclusion

2-Ethyl-2-butenoic acid is a simple yet potentially versatile molecule. While detailed
information on its biological activity and specific, optimized synthesis protocols are currently
lacking in the public domain, its chemical structure suggests its utility as a building block in
organic synthesis and as a scaffold for the development of new chemical entities. The
generalized experimental approaches and screening workflow provided in this guide offer a
starting point for researchers and drug development professionals interested in exploring the
potential of this and related compounds. Further research is necessary to fully elucidate the
physicochemical properties, biological activities, and potential applications of 2-Ethyl-2-
butenoic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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